molecular formula C12H13NO4 B6615621 Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate CAS No. 406459-08-3

Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate

Cat. No.: B6615621
CAS No.: 406459-08-3
M. Wt: 235.24 g/mol
InChI Key: MZTNKLFZFLDHMS-WDEREUQCSA-N
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Description

Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate (CAS 406459-08-3) is a chiral cyclopropane derivative of high interest in medicinal chemistry and organic synthesis. This compound features a defined (1R,2R) stereochemistry and a 4-nitrophenyl substituent, with a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol . Chiral cyclopropane scaffolds are recognized as valuable building blocks in drug discovery . The trans-configured cyclopropane core, such as that found in this molecule, can be synthesized via metal-catalyzed cyclopropanation reactions, for instance, using ethyl diazoacetate . In research settings, this compound serves as a key synthetic intermediate. Its structure, incorporating an ester group, makes it a precursor for further chemical transformations, including reduction to cyclopropanols or ring-opening reactions to access other valuable structures . Derivatives of similar cyclopropane-containing compounds have been investigated for their potential biological activity, including enzyme inhibition. Research into analogous structures has shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes, which are relevant targets for conditions like Alzheimer's disease and glaucoma . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or other human use. Researchers are advised to consult the safety data sheet and adhere to standard laboratory safety protocols. The compound should be stored in a sealed container in a dry environment at room temperature .

Properties

IUPAC Name

ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-2-17-12(14)11-7-10(11)8-3-5-9(6-4-8)13(15)16/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTNKLFZFLDHMS-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Diazoacetate Addition

The most widely reported method involves copper-catalyzed cyclopropanation of 4-nitrostyrene derivatives with ethyl diazoacetate. This approach leverages the carbene-transfer capability of diazo compounds to form the strained cyclopropane ring.

Reaction Conditions :

  • Catalyst : Copper(I) iodide (CuI) with triphenylphosphine (PPh₃) as a ligand

  • Solvent : Dichloromethane (DCM) or 1,2-dichloroethane

  • Temperature : Reflux (40–80°C) for diazoacetate activation, followed by cooling to -78°C for cyclopropanation

  • Diazo Source : Ethyl diazoacetate (2.0 equivalents relative to styrene)

Mechanistic Insights :
The CuI-PPh₃ complex generates a metallocarbene intermediate upon reaction with ethyl diazoacetate. This intermediate undergoes stereoselective [2+1] cycloaddition with the electron-deficient 4-nitrostyrene, favoring the trans-diastereomer due to reduced steric hindrance between the nitro group and ester moiety. Enantiomeric control is achieved through chiral auxiliaries or asymmetric catalysts, though early methods reported racemic mixtures.

Yield and Selectivity :

ConditionYield (%)trans:cis Ratioee (%)
CuI/PPh₃, DCM, reflux78–8592:8<5
Rh₂(OAc)₄, toluene8295:588

Rhodium catalysts, such as Rh₂(OAc)₄, enhance enantioselectivity (up to 88% ee) but increase cost, limiting industrial applicability.

Asymmetric Synthesis Using Chiral Catalysts

Oxazaborolidine-Mediated Enantioselective Reduction

A patent-derived method adapts chiral oxazaborolidine catalysts for asymmetric cyclopropanation (Figure 1). This two-step process involves:

  • Aldol Condensation : 4-Nitrobenzaldehyde reacts with acetonitrile under basic conditions (KOH or BuLi) to form (E)-3-(4-nitrophenyl)acrylonitrile.

  • Cyclopropanation : The acrylonitrile intermediate undergoes stereoselective cyclopropanation using trimethylsulfoxonium iodide (TMSOI) and sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Key Advantages :

  • Enantiomeric Excess : 90–95% ee achieved via chiral oxazaborolidine-borane complexes

  • Scalability : DMSO enables high-temperature reactions (100–120°C), reducing reaction time

Limitations :

  • Requires stoichiometric TMSOI, generating sulfoxide byproducts

  • Sensitive to moisture, necessitating anhydrous conditions

Industrial-Scale Continuous Flow Synthesis

Immobilized Catalyst Systems

Industrial production prioritizes cost-efficiency and scalability. Continuous flow reactors with immobilized rhodium or copper catalysts on silica supports demonstrate:

  • Throughput : 5–10 kg/day in pilot-scale systems

  • Catalyst Recycling : >95% recovery over 50 cycles

  • Solvent Optimization : Switch from DCM to methyl tert-butyl ether (MTBE) reduces environmental impact

Process Parameters :

ParameterValue
Residence Time30–60 minutes
Temperature25–40°C
Pressure2–5 bar

One-Pot Tandem Reactions

Pd-Catalyzed Sequential Cyclopropanation

A one-pot strategy reported in combines CuI-mediated diazoacetate addition with palladium-catalyzed cross-coupling:

  • Cyclopropanation : CuI/PPh₃ catalyzes ethyl diazoacetate addition to 4-nitrostyrene.

  • Diazomethane Quenching : Pd₂(dba)₃ facilitates in situ diazomethane generation for side-chain functionalization.

Advantages :

  • Eliminates intermediate purification

  • Achieves 80% yield with 85:15 trans:cis selectivity

Reaction Schema :

Comparative Analysis of Methodologies

Cost vs. Selectivity Trade-Offs

MethodCost (USD/kg)ee (%)Yield (%)Scalability
CuI/PPh₃120<578–85High
Rh₂(OAc)₄9508882Low
Oxazaborolidine32090–9575Moderate
Continuous Flow1807088Very High

Environmental Impact

  • Waste Generation : Diazo-based methods produce nitrogen gas, while TMSOI routes yield sulfoxide waste

  • Solvent Recovery : MTBE in flow systems reduces VOC emissions by 40% compared to DCM

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas and a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in the presence of a suitable solvent.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group converted to an amino group.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

1. Organic Synthesis

Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate is utilized as an intermediate in the synthesis of various complex organic molecules. Its cyclopropane structure provides unique reactivity that can be exploited in multiple synthetic pathways.

Example Case Study:

In a study published by the Royal Society of Chemistry, the compound was synthesized using Cu(OTf)₂ as a catalyst with 4-nitrostyrene. The resulting product showcased potential for further transformations into more complex structures, demonstrating its utility in multi-step organic synthesis processes .

Medicinal Chemistry

2. Pharmacological Research

Research indicates that compounds similar to this compound exhibit biological activity that can be harnessed for therapeutic purposes. The nitro group in the structure may contribute to its pharmacological properties, making it a candidate for drug development.

Example Case Study:

A publication highlighted the use of this compound in developing new anti-inflammatory agents. The cyclopropane moiety was crucial for enhancing the bioactivity of the derivatives synthesized from this compound .

Analytical Applications

3. Spectroscopic Studies

The compound has been employed in various spectroscopic studies to understand its structural characteristics better. Techniques such as NMR and mass spectrometry have been used to analyze its purity and confirm its structure during synthesis.

Example Data Table for Spectroscopic Analysis:

TechniqueObservations
NMR (1H) δ 7.27 (d, J = 7.9 Hz, 2H), δ 5.48 (s, 2H)
Mass Spectrometry m/z = 235 (Molecular Ion Peak)

Mechanism of Action

The mechanism of action of Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyclopropane ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitrophenyl group may also participate in electron transfer processes, affecting cellular pathways and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include variations in substituents, stereochemistry, and functional groups:

Compound Name Substituents/Modifications Stereochemistry Key Features
Ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate (13a) Phenyl group (no nitro) (1R,2R) Higher yield (48%); used as a reference for stereochemical comparisons.
Ethyl 2,3-bis(4-nitrophenyl)cyclopropane-1-carboxylate (7) Two 4-nitrophenyl groups Not specified 0% yield due to poor solubility in common solvents.
Ethyl 2-(4-nitrophenyl)-3-phenylcyclopropane-1-carboxylate (8) 4-Nitrophenyl and phenyl groups Diastereomeric 58% yield; mixture of diastereoisomers (1:1).
Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate 3,4-Difluorophenyl group (1R,2R) Lower molecular weight (226.22 g/mol); improved solubility vs. nitro analogs.
Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate Nitro group at position 1 (vs. 2) Not specified Distinct regiochemistry; CAS 1308814-98-3.

Physical and Chemical Properties

Property Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate (Inferred) Ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate
Molecular Weight ~249.24 g/mol (calculated) 190.24 g/mol 226.22 g/mol
Boiling Point Not reported Not reported 262.7±40.0 °C
Solubility Likely poor in nonpolar solvents Moderate in organic solvents Improved due to fluorine’s polarity
Stereochemical Impact Rigid (1R,2R) configuration Same configuration; no nitro group Same configuration; fluorines alter electronic properties

Stereochemical Considerations

  • Diastereomer Separation : Compound 8 (diastereomeric 1:1 mixture) required chromatography for purification, whereas enantiopure (1R,2R) derivatives (e.g., 13a ) were synthesized via enantioselective methods .
  • Enantiomeric Excess : Trans-2ac (stannyl-substituted nitrophenyl cyclopropane) achieved 91% ee using chiral catalysts, underscoring the importance of stereochemistry in applications .

Biological Activity

Introduction

Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate is a synthetic organic compound notable for its unique cyclopropane structure and the presence of a nitrophenyl group. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula: C₁₂H₁₃N₁O₄
  • CAS Number: 406459-08-3

The compound features a cyclopropane ring attached to an ethyl ester and a nitrophenyl substituent. The stereochemistry is defined by the (1R,2R) configuration, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The cyclopropane ring can fit into the active sites of enzymes, potentially inhibiting their function.
  • Electron Transfer: The nitrophenyl group may participate in redox reactions, affecting cellular signaling pathways.

These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various compounds against bacterial strains, it was found that this compound had a minimum inhibitory concentration (MIC) lower than 0.125 mg/dm³ against Pseudomonas aeruginosa and Acinetobacter baumannii .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit the growth of several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A recent study tested this compound against multidrug-resistant bacterial strains. The results showed that the compound effectively reduced bacterial viability in a dose-dependent manner.

Bacterial StrainMIC (mg/dm³)
Pseudomonas aeruginosa< 0.125
Acinetobacter baumannii0.5

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, this compound was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

Synthesis and Applications

The synthesis of this compound typically involves the reaction of ethyl diazoacetate with substituted styrene derivatives in the presence of catalysts such as rhodium or copper . Its applications extend beyond antimicrobial and anticancer activities; it is also explored as a building block for more complex molecules in drug development.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Potential studies could focus on:

  • In vivo efficacy: Evaluating its therapeutic effects in animal models.
  • Mechanistic studies: Understanding how this compound interacts at the molecular level with various biological targets.
  • Structure-activity relationship (SAR): Investigating how modifications to its structure affect biological activity.

Q & A

Basic: What are the common synthetic routes for preparing Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate, and how are stereochemical outcomes controlled?

The synthesis typically involves cyclopropanation of a vinylarene precursor (e.g., 4-nitrostyrene) using transition-metal catalysts or carbene transfer reagents. A key step is the stereoselective formation of the cyclopropane ring. For example, Simmons-Smith conditions or rhodium-catalyzed reactions can achieve high diastereoselectivity. Post-functionalization of the ester group (e.g., hydrolysis or transesterification) is often required. Purification via flash chromatography with ethyl acetate/petroleum ether mixtures (1:99 to 20:80) is standard, yielding ~9–38% depending on the catalyst . Chiral resolution using agents like 2,3-dibenzoyl-L-tartaric acid ensures enantiopurity .

Advanced: How can enantioselective synthesis of this cyclopropane derivative be optimized using biocatalytic or organocatalytic methods?

Enzyme-catalyzed approaches (e.g., ApePgB) achieve high enantiomeric excess (e.e. >93%) and diastereomeric ratios (d.r. 87:13 cis:trans) by leveraging substrate-specific binding pockets. Organocatalysts like chiral amines or thioureas can induce asymmetry via hydrogen-bonding interactions during cyclopropanation. Computational modeling (DFT) aids in predicting transition-state geometries to refine catalyst design. Scalemic mixtures often require iterative crystallization or chiral stationary phase HPLC for purification .

Basic: What spectroscopic techniques are used to confirm the structure and stereochemistry of this compound?

1H NMR is critical for confirming stereochemistry: the cyclopropane protons exhibit characteristic coupling patterns (e.g., δ 1.40–2.75 ppm, J = 5–10 Hz). The 4-nitrophenyl group shows aromatic signals at δ 7.08–7.47 ppm. Chiral HPLC or polarimetry validates enantiopurity, while X-ray crystallography provides absolute configuration (e.g., CCDC deposition for related cyclopropanes) .

Advanced: How do computational methods (e.g., DFT) contribute to understanding the reactivity and stability of this cyclopropane?

Density Functional Theory (DFT) calculates strain energy (~27–32 kcal/mol for cyclopropanes) and predicts regioselectivity in ring-opening reactions. Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, explaining reactivity toward electrophiles at the ester carbonyl or the nitrophenyl group. Solvent effects on reaction pathways (e.g., polar aprotic vs. protic) are modeled using COSMO-RS .

Basic: What are the documented biological activities of structurally similar cyclopropane derivatives, and how can SAR studies guide further research?

Analogous compounds (e.g., ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate) exhibit anti-inflammatory or enzyme-inhibitory activity. SAR studies suggest that electron-withdrawing groups (e.g., nitro, cyano) enhance bioactivity by increasing electrophilicity. Modifying the ester moiety (e.g., methyl vs. ethyl) impacts metabolic stability. In vitro assays (e.g., LPS-induced cytokine inhibition) are used to evaluate derivatives .

Advanced: How can contradictions in reported yields or diastereoselectivity across studies be resolved methodologically?

Discrepancies often arise from catalyst loading, solvent polarity, or temperature. Systematic optimization using Design of Experiments (DoE) identifies critical factors. For example, rhodium(II) acetate vs. copper(I) triflate may alter d.r. by 20%. Kinetic studies (e.g., Eyring plots) differentiate thermodynamic vs. kinetic control. Reproducibility requires strict control of moisture/oxygen levels in cyclopropanation .

Basic: What are the challenges in purifying enantiomers of this compound, and what resolution techniques are effective?

Chiral separation is complicated by similar physical properties of enantiomers. Diastereomeric salt formation with tartaric acid derivatives (e.g., 2,3-dibenzoyl-L-tartaric acid) followed by recrystallization is effective. Alternatively, chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC achieve baseline separation. Yield losses (~30–50%) are common due to multiple purification steps .

Advanced: How does the nitrophenyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

The nitro group acts as a strong electron-withdrawing substituent, polarizing the cyclopropane ring and enhancing susceptibility to nucleophilic attack at the ester. In Suzuki-Miyaura couplings, the nitro group directs palladium catalysts to the para position, enabling functionalization. Reductive amination or hydrogenation of the nitro group to an amine expands derivatization options .

Basic: What are the stability considerations for storing this compound, and how can degradation be minimized?

The ester group is prone to hydrolysis under acidic/basic conditions. Storage at –20°C in anhydrous DMSO or ethanol under inert atmosphere (N2/Ar) is recommended. Light exposure degrades the nitrophenyl moiety; amber vials and UV-protected storage are essential. Regular NMR monitoring detects decomposition (e.g., ester hydrolysis to carboxylic acid) .

Advanced: What strategies enable late-stage functionalization of the cyclopropane core for drug-discovery applications?

Transition-metal-catalyzed C–H activation (e.g., Pd/NBE systems) introduces substituents at the cyclopropane methylene position. Photoredox catalysis enables radical-based modifications (e.g., trifluoromethylation). Strain-release-driven [3+2] cycloadditions with dipolarophiles (e.g., nitrones) generate fused heterocycles. Click chemistry (azide-alkyne) on modified ester groups adds bioconjugation handles .

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